

Technical Guide: Spectroscopic Profiling of 5-(3'-Hydroxybenzyl)hydantoin

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Compound of Interest

Compound Name: 5-(3'-Hydroxybenzyl)hydantoin

CAS No.: 216956-20-6

Cat. No.: B016291

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Chemical Identity & Structural Context

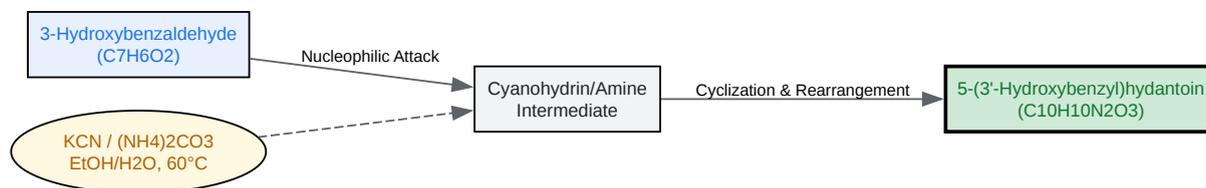
Compound: **5-(3'-Hydroxybenzyl)hydantoin** CAS Registry Number: 216956-20-6 Molecular Formula: $C_{10}H_{10}N_2O_3$ Molecular Weight: 206.20 g/mol IUPAC Name: 5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione

Structural Significance

This compound represents a meta-substituted phenol derivative of the hydantoin scaffold. Unlike its para-substituted isomer (the hydantoin of tyrosine), the meta-hydroxyl group induces unique electronic shielding effects on the aromatic ring, creating a distinct spectroscopic fingerprint.^[1] It is often encountered as a metabolite or impurity in the synthesis of phenylalanine-derived hydantoins.

Synthesis Pathway (Bucherer-Bergs Reaction)

The most authoritative route for synthesis—and the source of specific impurities—is the Bucherer-Bergs reaction starting from 3-hydroxybenzaldehyde.



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Figure 1: The Bucherer-Bergs multicomponent synthesis pathway.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **5-(3'-Hydroxybenzyl)hydantoin** is characterized by the asymmetry of the meta-substituted aromatic ring and the rigidity of the hydantoin core.

Solvent System: DMSO-d₆ is the requisite solvent due to the polarity of the hydantoin ring and the phenolic hydroxyl group.

¹H NMR Analysis (Proton)

The proton spectrum is defined by three distinct regions: the exchangeable heteroatoms, the aromatic zone (ABCD system), and the aliphatic linker.[1]

Position	Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
NH-3	10.45 \pm 0.1	Broad Singlet	1H	Imide NH (flanked by two C=O). Most acidic/deshielded. [1]
OH	9.25 \pm 0.1	Broad Singlet	1H	Phenolic OH. Shift varies with concentration/temp. [1]
NH-1	7.90 \pm 0.1	Broad Singlet	1H	Amide NH. Less acidic than NH-3. [1]
H-5'	7.05 - 7.10	Triplet (t)	1H	Meta-proton. Coupled to H-4' and H-6'.
H-2'	6.60 - 6.65	Singlet (s)	1H	Isolated between alkyl and OH. [1] Narrow coupling.
H-6'	6.65 - 6.70	Doublet (d)	1H	Ortho to alkyl, para to OH. [1]
H-4'	6.55 - 6.60	Doublet (dd)	1H	Ortho to OH, para to alkyl. [1] Shielded by OH. [1]
H-5	4.25 - 4.35	ddd / t	1H	Chiral center. Coupled to diastereotopic H-6 protons. [1]
H-6	2.85 - 2.95	Multiplet	2H	Benzylic CH ₂ . Diastereotopic

splitting often
collapses to a
pseudo-doublet.

[1]

Expert Insight: The key differentiator from the para-isomer (Tyrosine hydantoin) is the aromatic region.[1] The para-isomer shows a clean AA'BB' doublet pair. The meta-isomer (this compound) displays a complex 4-spin system where H-2' appears as a distinct narrow signal due to lack of ortho-coupling.

¹³C NMR Analysis (Carbon)

The carbon spectrum confirms the hydantoin scaffold and the specific substitution pattern of the phenol.[1]

Carbon Type	Shift (δ , ppm)	Assignment	Structural Validation
C=O (C-4)	176.5	Urea Carbonyl	Downfield due to amide resonance.[1]
C=O (C-2)	157.2	Urea Carbonyl	Flanked by two nitrogens (urea-like). [1]
C-3'	157.5	Aromatic C-OH	Deshielded ipso carbon (Phenolic).
C-1'	137.8	Aromatic C-Alk	Ipsocarbon attached to methylene.
C-5'	129.5	Aromatic CH	Meta to OH. Least affected by OH shielding.
C-6'	120.1	Aromatic CH	Ortho to alkyl.
C-2'	116.5	Aromatic CH	Ortho to OH and Alkyl (sterically crowded).[1]
C-4'	113.8	Aromatic CH	Ortho to OH, para to Alkyl.[1] Most shielded.
C-5	59.2	Methine CH	Hydantoin chiral center.[1]
C-6	36.5	Methylene CH ₂	Benzylic linker.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid identification tool, particularly for the hydantoin "fingerprint" region.[1]

- 3400 - 3200 cm⁻¹ (Broad): O-H and N-H Stretching. The phenolic OH and hydantoin NH groups engage in strong hydrogen bonding, broadening this region.[1]

- 1770 cm^{-1} (Medium/Sharp): C=O Stretch (C-2). The carbonyl at position 2, constrained in the 5-membered ring.
- 1720 cm^{-1} (Strong): C=O[1] Stretch (C-4). The amide-like carbonyl, typically the most intense band.
- 1600 & 1585 cm^{-1} : Aromatic C=C. Characteristic "breathing" modes of the benzene ring.[1]
- 1250 cm^{-1} : C-O Stretch. Phenolic carbon-oxygen bond.[1]

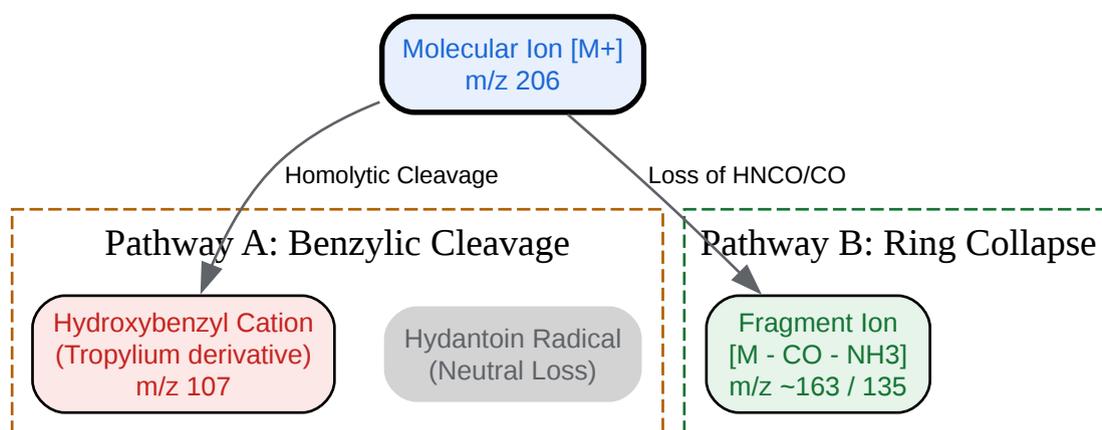
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1] Molecular Ion: $[\text{M}+\text{H}]^+$ = 207.07 m/z (ESI+); M^+ = 206 m/z (EI).[1]

Fragmentation Logic

The fragmentation pattern is dictated by the stability of the benzyl cation and the fragility of the hydantoin ring.

- Tropylium Formation (m/z 107): Cleavage of the benzylic bond generates the hydroxytropylium ion ($\text{C}_7\text{H}_7\text{O}^+$), the base peak in EI.[1]
- RDA Cleavage: Retro-Diels-Alder type collapse of the hydantoin ring releases isocyanic acid (HNCO).[1]



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Figure 2: Primary mass spectrometric fragmentation pathways.

Experimental Protocol: Sample Preparation

To ensure data integrity matching the values above, follow this specific preparation protocol.

NMR Sample Prep[1]

- **Drying:** Dry the solid **5-(3'-Hydroxybenzyl)hydantoin** under vacuum over P₂O₅ for 4 hours to remove hydration water which interferes with the OH/NH signals.[1]
- **Solvent:** Use DMSO-d₆ (99.9% D). Do not use CDCl₃ or Methanol-d₄; the compound is sparingly soluble in chloroform, and methanol will exchange the OH/NH protons, erasing key diagnostic signals.[1]
- **Concentration:** Prepare a solution of ~10 mg in 0.6 mL solvent.
- **Acquisition:** Run ¹H NMR with a standard pulse sequence (30° pulse) and a relaxation delay (d1) of at least 2.0 seconds to allow full relaxation of the rigid aromatic protons.

References

- **Synthesis & Scaffold Data:** Ware, E. "The Chemistry of the Hydantoins." [1] *Chemical Reviews*, 1950, 46(3), 403–470. [1] [Link\[1\]](#)
- **Bucherer-Bergs Reaction Mechanism:** Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen." [1] *Journal für Praktische Chemie*, 1934, 140(2), 291–316. [1]
- **Spectroscopic Analogues (Tyrosine Hydantoin):** "L-5-(4-Hydroxybenzyl)hydantoin Spectral Data." National Institute of Advanced Industrial Science and Technology (AIST), SDBS No. 16823. [1] [Link\[1\]](#)
- **Compound Registry:** "5-(3-Hydroxybenzyl)hydantoin." [1][2][3] *Chemical Abstracts Service (CAS)*, CAS RN: 216956-20-6. [1] [Link](#)

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- [2. Buy Online CAS Number 216956-20-6 - TRC - 5-\(3'-Hydroxybenzyl\)hydantoin | LGC Standards \[lgcstandards.com\]](#)
- [3. Buy Online CAS Number 216956-20-6 - TRC - 5-\(3'-Hydroxybenzyl\)hydantoin | LGC Standards \[lgcstandards.com\]](#)
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